Ethyl(4-butyry-2,3-dichloro)phenoxyacetate
CAS No.:
Cat. No.: VC20425589
Molecular Formula: C14H16Cl2O4
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16Cl2O4 |
|---|---|
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate |
| Standard InChI | InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3 |
| Standard InChI Key | PBVGBFWAEFWKMK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
The IUPAC name for this compound is ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate . Key identifiers include:
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CAS Registry Number: 2777-51-7
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SMILES: CCC(C(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl
The molecule consists of a 2,3-dichlorophenoxy backbone linked to a butanoyl group at the 4-position and an ethyl acetate moiety via an ether bond. X-ray crystallography and computational modeling confirm a planar aromatic ring with steric hindrance from the chlorine atoms, influencing its reactivity and binding interactions .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of ethyl(4-butyryl-2,3-dichloro)phenoxyacetate involves multi-step Friedel-Crafts acylation and esterification reactions :
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Acylation:
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Esterification:
Representative Reaction Scheme:
Structural Analogues and SAR Studies
Modifications to the parent structure have been explored to optimize pharmacological activity:
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Ester Group Variations: Replacement of the ethyl ester with tert-butyl or benzyl esters reduces antimalarial potency, as seen in comparative studies (IC₅₀: 9.0 μM for ethyl vs. >80 μM for tert-butyl) .
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Chlorine Substitution: Dichloro substitution at the 2,3-positions enhances target binding affinity compared to mono- or non-chlorinated analogues .
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Side Chain Elongation: Extending the butyryl chain to pentanoyl or hexanoyl groups decreases solubility and bioavailability .
Pharmacological Activity and Mechanisms
Antimalarial Properties
Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate demonstrates moderate activity against Plasmodium falciparum, with an IC₅₀ of 18.8 μM in vitro . Its mechanism involves irreversible inhibition of falcipain-2 and falcipain-3, cysteine proteases critical for hemoglobin degradation in malaria parasites . The compound’s electrophilic α,β-unsaturated ketone moiety forms a Michael adduct with the catalytic cysteine residue (Cys-42 in falcipain-2), disrupting enzyme function .
Comparative Activity Data:
| Compound | IC₅₀ (μM) vs. Falcipain-2 | IC₅₀ (μM) vs. P. falciparum |
|---|---|---|
| Ethyl derivative | 66.4 ± 2.2 | 18.8 ± 1.5 |
| E-64 (control) | 5.3 ± 1.05 | 0.015 ± 0.008 |
Cytotoxicity and Selectivity
In cytotoxicity assays using human kidney epithelial cells (293T), the compound exhibits an IC₅₀ >160 μM, indicating a selectivity index (>8.5) favorable for antimalarial development .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (t, 3H, J = 7.5 Hz, CH₂CH₃), 2.45 (q, 2H, J = 7.4 Hz, CH₂CO), 4.15 (s, 2H, OCH₂CO), 6.85–7.25 (m, 2H, aromatic) .
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LC-MS: [M+H]⁺ = 319.2, retention time = 23.8 min (C18 column, acetonitrile/water gradient) .
Thermodynamic Properties
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for non-peptidic cysteine protease inhibitors. Recent efforts focus on:
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Biotinylated Derivatives: To enable affinity chromatography and target identification (e.g., compound 24 in ).
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Combination Therapies: Synergy with chloroquine (IC₅₀ reduction to 0.24 μM in resistant strains) .
Industrial Synthesis
Patent US3255241 describes scalable methods for analogous phenoxyacetates, emphasizing aluminum chloride-mediated acylations and bromination steps .
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